2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research involving the synthesis of novel pyrimidines and pyrazolopyrimidines derivatives demonstrates the ongoing interest in these compounds for potential anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Such research underlines the medicinal chemistry applications of pyrimidine-based compounds, indicating how derivatives of "2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide" could be explored for similar biological activities.
Antimicrobial and Anticancer Potential
Hafez et al. (2016) reported on novel pyrazole derivatives, including compounds structurally related to pyrimidines, for their potential antimicrobial and anticancer activities. Their research found that some synthesized compounds exhibited higher anticancer activity than reference drugs, such as doxorubicin (Hafez et al., 2016). This suggests that pyrimidine and pyrazole derivatives, by extension, could be promising candidates for further exploration in the development of new therapeutic agents.
Chemical Synthesis and Modification
The synthesis and modification of heterocyclic compounds, including pyrimidines, are crucial for discovering new drugs with enhanced efficacy and reduced toxicity. For example, research by Harb et al. (2006) on acetoacetanilides in heterocyclic synthesis contributed to the development of thienopyridines and other fused derivatives, demonstrating the versatility of these compounds in synthesizing new molecules with potential pharmacological applications (Harb et al., 2006).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-15-27-19(14-20(28-15)29-18-6-4-5-11-24-18)25-12-13-26-21(30)22(2,3)31-17-9-7-16(23)8-10-17/h4-11,14H,12-13H2,1-3H3,(H,26,30)(H2,24,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCMGSPWWYBQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide |
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